molecular formula C17H17NO3 B13995433 3-(Benzoylamino)propyl benzoate CAS No. 5433-09-0

3-(Benzoylamino)propyl benzoate

Cat. No.: B13995433
CAS No.: 5433-09-0
M. Wt: 283.32 g/mol
InChI Key: OBQHMFRYUQDAAI-UHFFFAOYSA-N
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Description

3-Benzamidopropyl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of benzoic acid with 3-benzamidopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamidopropyl benzoate typically involves the esterification reaction between benzoic acid and 3-benzamidopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3-benzamidopropyl benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzamidopropyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-benzamidopropanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Benzoic acid and 3-benzamidopropanol.

    Reduction: 3-Benzamidopropanol.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

3-Benzamidopropyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzamidopropyl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzyl benzoate: Another ester of benzoic acid, commonly used as a topical treatment for scabies.

    Ethyl benzoate: An ester with similar structural features but different physical and chemical properties.

    Methyl benzoate: Known for its pleasant aroma and used in perfumes and flavorings.

Uniqueness: 3-Benzamidopropyl benzoate is unique due to the presence of both an amide and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like benzyl benzoate or ethyl benzoate.

Properties

CAS No.

5433-09-0

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-benzamidopropyl benzoate

InChI

InChI=1S/C17H17NO3/c19-16(14-8-3-1-4-9-14)18-12-7-13-21-17(20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)

InChI Key

OBQHMFRYUQDAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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